

Application Notes and Protocols for Froth Flotation of Carnallite

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Compound of Interest

Compound Name: Carnallite

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These application notes provide a comprehensive overview of froth flotation techniques for the recovery and purification of **carnallite** ($\text{KMgCl}_3 \cdot 6\text{H}_2\text{O}$), a critical source of potassium and magnesium. The protocols detailed below are based on established laboratory and industrial practices, focusing on both direct and reverse flotation methods.

Introduction to Carnallite Flotation

Froth flotation is a key beneficiation process used to upgrade **carnallite** ores by separating them from other salt minerals, primarily halite (NaCl), and insoluble clay slimes.^{[1][2]} The choice between the two primary flotation strategies—direct flotation and reverse flotation—depends largely on the ore mineralogy, particularly the content of insoluble impurities.^{[3][4]}

- **Reverse Flotation:** This is the more common industrial method where the main impurity, halite, is floated and removed, leaving the **carnallite** concentrated in the tailings (underflow).^{[5][6][7]} This process is favored for ores with lower insoluble content.
- **Direct Flotation:** In this approach, the valuable potassium-bearing mineral is floated after a decomposition step that converts **carnallite** to sylvite (KCl).^{[3][4][8]} This method is particularly advantageous for ores with a high content of water-insoluble slimes, as it allows for the depression of these slimes during flotation.^{[3][4]}

Key Process Parameters in Carnallite Flotation

Several factors critically influence the efficiency of **carnallite** flotation. Optimization of these parameters is essential for achieving high recovery and grade of the final product. Key parameters include:

- **Reagent Suite:** The choice of collectors, frothers, and modifiers (depressants/activators) is paramount.
- **Pulp Density:** Affects reagent consumption and flotation kinetics.[\[9\]](#)[\[10\]](#)
- **Conditioning Time:** Ensures proper interaction between reagents and mineral surfaces.[\[9\]](#)[\[10\]](#)
- **Particle Size:** Liberation of minerals is crucial for effective separation.[\[1\]](#)[\[7\]](#)
- **pH:** Influences the surface charge of minerals and the effectiveness of certain collectors.[\[5\]](#)[\[9\]](#)[\[10\]](#)
- **Agitator Speed:** Impacts bubble-particle collision and attachment.[\[9\]](#)[\[10\]](#)

Reverse Flotation Protocol: Selective Flotation of Halite from Carnallite

This protocol details the methodology for selectively floating halite away from **carnallite**. The primary collectors used are typically alkyl morpholines or N-alkyl amides, which have a strong affinity for the NaCl crystal surface.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Reverse Flotation

- **Ore Preparation:**
 - Crush and grind the **carnallite** ore to a particle size of less than 1 mm.[\[5\]](#) A typical industrial flotation feed size is between 20 and 80 mesh.[\[7\]](#)
 - Prepare a saturated brine solution using the ore itself to prevent the dissolution of **carnallite**. The brine density should be greater than 1.280 g/cm³.[\[5\]](#)

- Pulp Preparation:
 - Create a slurry by mixing the ground ore with the prepared saturated brine to a desired pulp density (e.g., 20% solids by weight).[\[11\]](#)
- Conditioning:
 - Transfer the slurry to a flotation cell (e.g., a laboratory Denver cell).
 - Add the collector. For example, add an alkyl morpholine-based collector like Dodecyl Morpholine (DDM) or a more advanced collector such as Kimiaflot 619 or a Gemini surfactant (BMBD).[\[5\]](#)[\[12\]](#)
 - Condition the pulp for a specific time (e.g., 2-5 minutes) to allow for collector adsorption onto the halite particles.
- Flotation:
 - Introduce air into the flotation cell to generate froth.
 - Collect the froth, which is enriched in halite, for a predetermined time (e.g., 5-10 minutes).
 - The remaining slurry (underflow or sink) is the concentrated **carnallite** product.
- Product Handling:
 - Filter and dry both the froth (halite tailing) and the underflow (**carnallite** concentrate).
 - Analyze the products for KCl, NaCl, and MgCl₂ content to determine recovery and grade.

Data Presentation: Reverse Flotation Reagents and Performance

Collector Type	Collector Dosage (g/t)	pH	Halite in Concentrate (%)	Reference
Armoflot 619	200	Acidic	2.86	[5]
Kimiaflot 619	100	Acidic	2.75	[5]
Dodecyl Morpholine (DDM)	200 - 300	Natural	Not Specified	[7]
Gemini Surfactant (BMBD)	Not Specified	Natural	Lower than DDM	[12]

Note: Lower halite percentage in the concentrate indicates better separation efficiency.

Direct Flotation Protocol: Recovery of Potash Post-Carnallite Decomposition

This method is suitable for **carnallite** ores containing a high percentage of insoluble slimes. It involves a preliminary decomposition step to transform **carnallite** into solid sylvite (KCl), which is then floated.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Direct Flotation

- Ore Preparation:
 - Crush the ore to a liberation size of approximately 10 mesh.[\[3\]](#)
- **Carnallite** Decomposition:
 - Slurry the crushed ore with a saturated brine.
 - Add a controlled amount of fresh water (e.g., 400 lbs per ton of ore) to the slurry in a decomposition tank.[\[3\]](#) This dissolves the MgCl_2 from the **carnallite**, leaving solid KCl (sylvite) crystals.

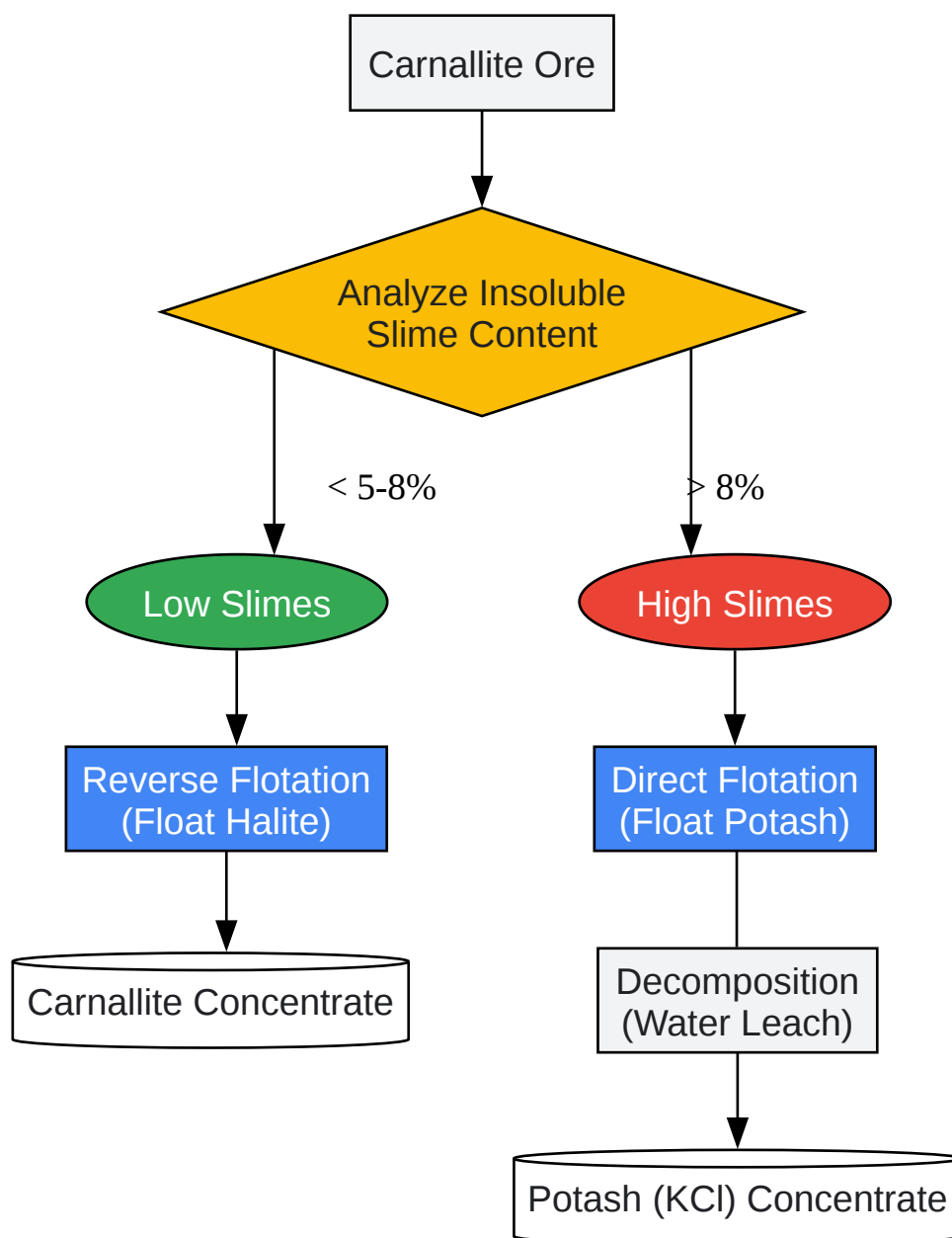
- Allow for a sufficient residence time (e.g., 5 minutes) for the decomposition to complete.[3]
- Conditioning and Slime Depression:
 - Transfer the decomposed slurry to a conditioning tank.
 - Add a slime depressant/flocculant (e.g., a high-molecular-weight nonionic flocculant like Superfloc 127 and a blinder like MRL-201) to prevent the interference of insoluble slimes. [3][4] Condition for 2 minutes.
 - Add a cationic amine collector (selective for sylvite) and a flotation oil. Condition for an additional 2 minutes.[4]
- Potash Flotation:
 - Transfer the conditioned pulp to a flotation cell.
 - Add a frother.
 - Initiate aeration and collect the potash-rich froth. The process may include rougher, cleaner, and recleaner flotation stages to achieve the desired product grade.[8][13]
- Product Handling and Leaching:
 - Filter and dry the final potash concentrate.
 - A final water wash or leach may be performed on the concentrate to remove any remaining fine halite and further increase the K₂O grade.[3]

Data Presentation: Direct Flotation Performance for High-Slime Carnallite Ore

Parameter	Value	Reference
Feed		
Ore Type	High-Insoluble Carnallite	[3][14]
Decomposition		
Fresh Water Addition	~400 lb/ton of ore	[3]
Decomposition Time	5 minutes	[3]
Reagents (kg/ton)		
Flocculant (Superfloc 127)	0.15	[4]
Slime Blinder (MRL-201)	0.8	[4]
Amine Collector & Oil	0.4	[4]
Performance		
Potash (K ₂ O) Recovery	74.5%	[14]
Final Concentrate Grade	60.2% K ₂ O	[14]

Visualizing Flotation Workflows

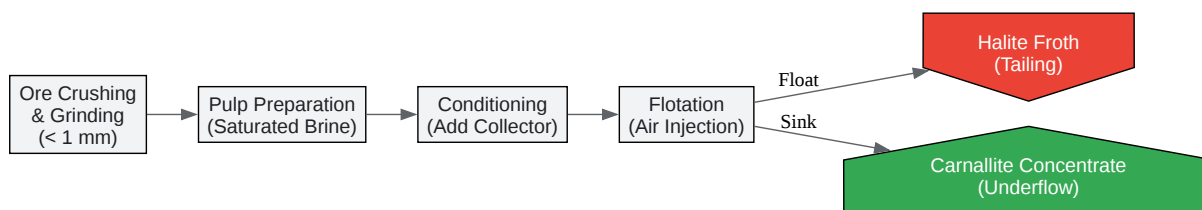
Logical Flow of Carnallite Processing Choices



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Caption: Decision workflow for selecting the appropriate **carnallite** flotation method.

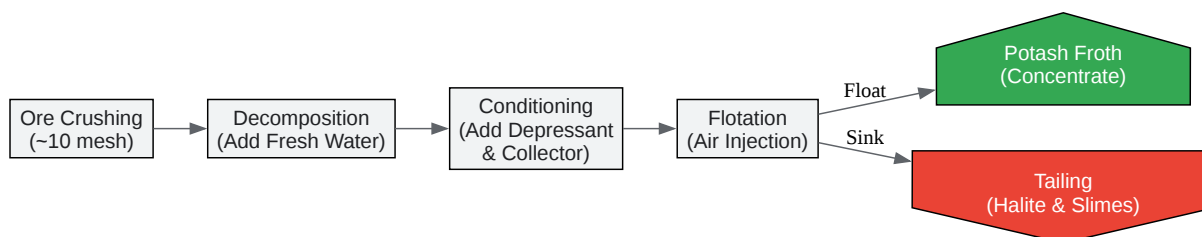
Experimental Workflow for Reverse Flotation



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Caption: Step-by-step experimental workflow for the reverse flotation of **carnallite**.

Experimental Workflow for Direct Flotation



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